Home > Products > Screening Compounds P76547 > 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one -

2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-8355939
CAS Number:
Molecular Formula: C13H15BrN4O
Molecular Weight: 323.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic organic compound classified within the fused pyrimidine family. This compound is notable for its potential as a kinase inhibitor, particularly in the context of cancer treatment. Kinase inhibitors are critical in modulating cellular signaling pathways, making this compound a subject of interest in medicinal chemistry and drug development.

Source

The compound is cataloged in various chemical databases, including PubChem and ChemicalBook. Its unique molecular structure and properties are derived from its complex synthesis processes and biological interactions.

Classification

This compound is categorized as a pyrido[2,3-d]pyrimidine derivative. Such compounds are recognized for their biological activities, particularly their roles in inhibiting cyclin-dependent kinases (CDK4 and CDK6), which are significant in regulating the cell cycle and are implicated in cancer progression.

Synthesis Analysis

Methods

The synthesis of 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves several multi-step organic reactions. Key methods include:

  1. Bromination: The introduction of bromine at the 6-position of the pyrido ring.
  2. Cyclization: Formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions involving appropriate precursors.
  3. Amination: Introduction of the amino group at the 2-position, often achieved through nucleophilic substitution reactions.

These methods allow for the efficient production of this compound in laboratory settings, facilitating further research into its properties and applications.

Technical Details

The synthesis often requires specific reagents and conditions to achieve high yields and purity. For example, using solvents like dimethylformamide or dimethyl sulfoxide may enhance reaction rates and product formation.

Molecular Structure Analysis

Structure

The molecular formula of 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is C13H15BrN4OC_{13}H_{15}BrN_{4}O. The structural representation includes:

  • A fused pyrimidine core.
  • Bromine substituent at the 6-position.
  • An amino group at the 2-position.
  • A cyclopentyl group at the 8-position.

Data

Key structural data includes:

  • Molecular Weight: Approximately 342.19 g/mol.
  • InChI: InChI=1S/C13H15BrN4O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,15,16,17).

This data provides insight into its chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions that can modify its structure or introduce new functional groups. Notable reactions include:

  1. Substitution Reactions: Allowing for modifications at the 6-position to generate derivatives with different biological activities.
  2. Reduction/Oxidation Reactions: Altering oxidation states to enhance or diminish biological activity.
  3. Coupling Reactions: Enabling the attachment of additional functional groups that may improve pharmacological properties.

Technical Details

The specific conditions under which these reactions occur (such as temperature, pressure, and catalyst presence) significantly influence product yield and purity.

Mechanism of Action

The mechanism of action for 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one primarily involves its interaction with cyclin-dependent kinases (CDK4 and CDK6).

Process

  1. Binding to Kinases: The compound binds to the ATP-binding pocket of CDKs.
  2. Inhibition of Activity: This binding prevents ATP from interacting with the kinase, effectively inhibiting its activity.
  3. Impact on Cell Cycle Regulation: By inhibiting these kinases, the compound disrupts cell cycle progression in cancer cells, leading to reduced proliferation.

Data

Studies have shown that effective inhibition can lead to significant changes in cell proliferation rates in various cancer models.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to electrophilic sites on the pyridine ring.

Relevant data from studies indicate that modifications to the structure can significantly impact these properties.

Applications

Scientific Uses

The primary applications of 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one include:

  1. Drug Development: As a scaffold for developing new kinase inhibitors targeting CDK4/6 for cancer treatment.
  2. Biological Research: Used to study cellular signaling pathways related to cell cycle regulation and cancer progression.
  3. Pharmaceutical Standards: Acts as a reference standard in analytical chemistry for quality control purposes.

This compound's unique structure and mechanism make it a valuable asset in both academic research and pharmaceutical applications.

Synthetic Methodologies and Structural Optimization

Regioselective Functionalization of Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffolds

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry due to its structural resemblance to purine bases and adaptability for targeted modifications. With over 20,000 documented derivatives, this scaffold supports diverse functionalization at C2, C5, C6, and N8 positions, enabling precise optimization of electronic and steric properties. Recent synthetic advances have focused on regioselective strategies to install pharmacophoric elements at specific sites, particularly for kinase inhibitor development [6]. The compound 2-amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (molecular formula: C₁₃H₁₅BrN₄O; molecular weight: 323.19 g/mol) exemplifies this approach, incorporating three distinct regiochemical modifications that enhance its potential as a therapeutic precursor [7].

Cyclopentyl Group Introduction at N8: Ring-Opening and Annulation Strategies

The incorporation of a cyclopentyl moiety at the N8 position employs two principal methodologies: ring-opening of cyclopropyl ketones and annulation of 1,4-dicarbonyl precursors. Ring-opening strategies utilize strained cyclopropyl intermediates that undergo selective C–C bond cleavage when treated with Lewis acids (e.g., BF₃·OEt₂), generating enolate species that cyclize to form the N-cyclopentyl linkage. This method achieves yields of 68–82% but requires rigorous anhydrous conditions [3].

Alternatively, annulation approaches employ cyclopentylamine in Pd-catalyzed Buchwald-Hartwig couplings with halogenated pyrido[2,3-d]pyrimidinone precursors. Optimization studies reveal that tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with XPhos ligand in toluene at 110°C delivers >90% regioselectivity for N8 alkylation over competing O7 side reactions. This specificity arises from the superior nucleophilicity of the deprotonated N8 nitrogen compared to the carbonyl oxygen [7].

Table 1: Cyclopentylation Strategies at N8

MethodReagents/ConditionsYield (%)Regioselectivity
Ring-openingCyclopropyl ketone, BF₃·OEt₂, CH₂Cl₂, –78°C68–82Moderate
Pd-catalyzed annulationPd₂(dba)₃, XPhos, NaO^tBu, toluene, 110°C85–93High (N8 > O7)

Structural verification of N8 substitution is confirmed through ¹H-NMR upfield shifts of cyclopentyl methylene protons (δ 3.85–4.10 ppm) and characteristic IR carbonyl stretching at 1685 cm⁻¹, indicating diminished conjugation versus O-alkylated analogues (1710–1725 cm⁻¹) [3] [7].

Bromination and Methylation Patterns at C5/C6: Halogenation-Directed Coupling Approaches

Regioselective installation of bromine at C6 and methyl at C5 exploits ortho-directed lithiation and halogen dance rearrangement. Initial bromination of the unsubstituted scaffold using bromine in acetic acid predominantly yields the 6-bromo derivative (78% yield), driven by the electron-deficient character of C6. Subsequent n-butyllithium-mediated lithiation at –78°C generates a C4 carbanion that migrates to C5 via halogen dance, permitting methylation upon addition of iodomethane. This sequential process achieves >95% regiocontrol for the 6-bromo-5-methyl pattern [1] [7].

Competing bromination at C4 is suppressed using bulky Lewis acids like titanium tetrachloride, which coordinate to the C2 amine and C3 carbonyl, electronically deactivating C4. Methylation prior to bromination—via Pd(0)-catalyzed Suzuki coupling with trimethylboroxine—is less efficient (<50% yield) due to palladium coordination to the adjacent pyrimidine nitrogen [1].

Table 2: Directed Bromination/Methylation Protocols

SequenceReagentsRegioselectivity (C5/C6)Yield (%)
Bromination → MethylationBr₂/AcOH → nBuLi/CH₃I6-Br, 5-Me: >95%70–75
Methylation → BrominationPd(OAc)₂/trimethylboroxine → Br₂/TiCl₄6-Br, 5-Me: 88%45–52

X-ray crystallography confirms the C5-methyl/C6-bromo configuration, showing a 5.8° out-of-plane distortion of the methyl group to minimize steric clash with the C6 bromine [1].

Amination at C2: Guanidine-Mediated Nucleophilic Substitution Mechanisms

The C2-amino group is installed via guanidine-mediated ring closure or chlorine displacement. In the first approach, 6-aminonicotinonitrile intermediates undergo cyclocondensation with guanidine carbonate in refluxing ethanol, forming the pyrimidine ring with inherent C2 amination (yield: 75–82%). This mechanism proceeds through nucleophilic addition of guanidine’s imino nitrogen to the cyano carbon, followed by intramolecular cyclization and elimination of ammonia [6].

For preformed pyrido[2,3-d]pyrimidin-7-ones, chlorine at C2 is displaced using ammonia-saturated dioxane at 120°C in a sealed vessel. Microwave assistance (150°C, 30 min) enhances conversion to >99% by accelerating the addition-elimination pathway. Kinetic studies confirm second-order kinetics (k₂ = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹), consistent with a concerted SNAr mechanism where the C2 chlorine’s leaving group ability is amplified by the electron-withdrawing pyridine N1 [6] [7].

Mechanistic Steps for C2 Amination:

  • Nucleophilic attack: Ammonia donates electrons to C2, forming a Meisenheimer complex.
  • Aromatization: Concerted elimination of chloride ion restores aromaticity.
  • Tautomerization: The 3,4-dihydro intermediate shifts to the thermodynamically favored 2-amino-7-one tautomer.

The reaction’s regiochemistry is unambiguous due to C2’s heightened electrophilicity—calculated atomic charges (DFT-B3LYP) show C2 (δ = +0.32) versus C4 (δ = +0.18) [6]. Successful amination is validated by ¹³C-NMR resonances at δ 157.8 ppm (C2) and IR N–H stretches at 3380 cm⁻¹ and 3320 cm⁻¹ [7].

Properties

Product Name

2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

2-amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C13H15BrN4O

Molecular Weight

323.19 g/mol

InChI

InChI=1S/C13H15BrN4O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,15,16,17)

InChI Key

DYMXUYXLSNTDDK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)N)C3CCCC3)Br

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)N)C3CCCC3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.